2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
2-({8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic small molecule characterized by a spirocyclic triazaspiro core substituted with a phenyl group at position 3, an ethyl group at position 8, and a sulfanyl-linked acetamide moiety bearing a 4-fluorophenyl substituent. Its molecular formula is C₂₄H₂₆FN₄OS, with a molecular weight of 438.56 g/mol (exact mass: 438.1784) .
Properties
IUPAC Name |
2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4OS/c1-2-28-14-12-23(13-15-28)26-21(17-6-4-3-5-7-17)22(27-23)30-16-20(29)25-19-10-8-18(24)9-11-19/h3-11H,2,12-16H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYOTSLLJRFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a class of spirocyclic acetamides with variations in substituent groups influencing physicochemical and biological properties. Key analogs include:
Research Findings and Limitations
Key Studies and Data Gaps
- Synthesis and Characterization : The target compound’s synthesis likely follows routes similar to those in and , involving acetonitrile-mediated coupling of spirocyclic intermediates with fluorophenyl acetamides. However, yield optimization and purity data remain unreported.
- Crystallographic Validation : Analogous spirocyclic compounds are often refined using SHELXL , ensuring structural accuracy. The target compound’s crystal structure, if resolved, would benefit from SHELX-based validation to confirm spirocyclic geometry .
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